molecular formula C15H23BN2O4S B13609783 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

Cat. No.: B13609783
M. Wt: 338.2 g/mol
InChI Key: RVVCNAIUSACTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a dioxaborolane moiety and a benzothiadiazine core. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves several steps. One common synthetic route includes the coupling of a brominated precursor with a dioxaborolane derivative under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like 1,2-dimethoxyethane. The reaction mixture is purged with an inert gas such as argon to prevent oxidation .

Chemical Reactions Analysis

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The dioxaborolane moiety is known to form reversible covalent bonds with hydroxyl and amino groups in proteins, which can inhibit enzyme activity or alter protein function .

Properties

Molecular Formula

C15H23BN2O4S

Molecular Weight

338.2 g/mol

IUPAC Name

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide

InChI

InChI=1S/C15H23BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-7-8-13-11(9-12)10-17(5)23(19,20)18(13)6/h7-9H,10H2,1-6H3

InChI Key

RVVCNAIUSACTKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(S(=O)(=O)N(C3)C)C

Origin of Product

United States

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